molecular formula C11H10N4O2 B2724477 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide CAS No. 1203363-48-7

2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Cat. No. B2724477
CAS RN: 1203363-48-7
M. Wt: 230.227
InChI Key: JMCVLGUTTRIOCE-UHFFFAOYSA-N
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Description

2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OP3A and is a pyridazine derivative.

Scientific Research Applications

Synthesis of Novel Chemical Structures

Synthesis and Characterization

Research has led to the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, utilizing similar compounds as starting materials. These processes involve reactions with various compounds, leading to the formation of fused azines and naphthyridine derivatives, highlighting the chemical versatility and potential for creating novel molecular structures (Ibrahim & Behbehani, 2014).

Potential Biological Activities

Antimicrobial Activity

A study on pyrimidinone and oxazinone derivatives, using related starting materials, demonstrated significant antimicrobial properties. These compounds exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, suggesting potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Cardiotonic Activity

The discovery of dihydropyridazinone derivatives as potent positive inotropes in dogs highlights the potential application of related compounds in cardiology. These findings suggest a promising avenue for the development of new treatments for cardiac conditions, showcasing the relevance of such chemical structures in medical research (Robertson et al., 1986).

Pharmaceutical Importance

The synthesis and evaluation of 2H-1,4-pyridoxazin-3-(4H)-ones derivatives underline their significance in pharmaceutical research. These compounds serve as skeletons for designing biologically active compounds with a range of activities, including anti-inflammatory and MAO inhibitors, emphasizing their utility in drug discovery and development (Amardeep, 2013).

properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-10(14-9-3-1-5-12-7-9)8-15-11(17)4-2-6-13-15/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCVLGUTTRIOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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